molecular formula C23H22ClFN2O4S B2831712 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide CAS No. 451483-82-2

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2831712
CAS No.: 451483-82-2
M. Wt: 476.95
InChI Key: VPSUSICUOZUAPM-UHFFFAOYSA-N
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Description

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound characterized by its unique chemical structure, which includes a sulfonamide group, a fluorobenzamide moiety, and various substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chlorophenethylamine using chlorosulfonic acid to form the corresponding sulfonamide.

    Coupling with 4-Ethoxyphenylamine: The sulfonamide intermediate is then coupled with 4-ethoxyphenylamine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorobenzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)sulfamoyl)-N-(4-methoxyphenyl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of the sulfonamide group, the ethoxyphenyl group, and the fluorobenzamide moiety in 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide provides distinct chemical and biological properties. The presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(4-ethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O4S/c1-2-31-19-9-7-18(8-10-19)27-23(28)21-15-20(11-12-22(21)25)32(29,30)26-14-13-16-3-5-17(24)6-4-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSUSICUOZUAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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